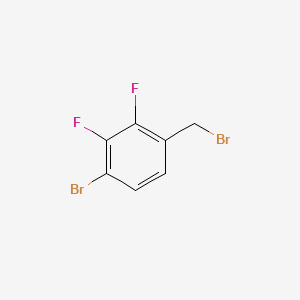

4-Bromo-2,3-difluorobenzyl bromide

Vue d'ensemble

Description

4-Bromo-2,3-difluorobenzyl bromide is a chemical compound with the IUPAC name 1-bromo-4-(bromomethyl)-2,3-difluorobenzene . It has a molecular weight of 285.91 . The compound is typically in liquid form .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromine atom, and a bromomethyl group attached . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,3-difluorobenzyl bromide are not available, benzylic bromides are generally reactive and can undergo various types of reactions. These include free radical bromination and nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties. “4-Bromo-2,3-difluorobenzyl bromide” can be used as a building block in the synthesis of various fluorinated compounds .

Preparation of Chemokine Antagonists

Chemokines are a family of small cytokines or proteins secreted by cells. “2,3-Difluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of chemokine antagonists .

Synthesis of Benzothiophene-based Phosphonates

Benzothiophene-based phosphonates are a class of compounds that have shown potential in various biological applications. “3,4-Difluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of these phosphonates .

Synthesis of Indoline-2,3-dione Derivatives

Indoline-2,3-dione derivatives are a class of compounds that have shown potential in various biological applications. “4-Bromo-2-fluorobenzyl bromide”, a compound similar to “4-Bromo-2,3-difluorobenzyl bromide”, has been used in the synthesis of these derivatives .

Propriétés

IUPAC Name |

1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRQHKDRZNGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-difluorobenzyl bromide | |

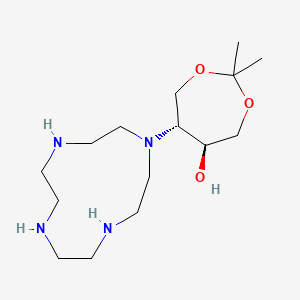

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)

![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)